molecular formula C19H17BrN2O4S B15030684 (5Z)-3-(4-bromobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-bromobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B15030684
M. Wt: 449.3 g/mol
InChI Key: JIPZCSRJMNZLKT-WJDWOHSUSA-N
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Description

(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan aldehyde.

    Morpholine Substitution: The morpholine group is introduced via a nucleophilic substitution reaction with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Furan Derivatives: Compounds containing the furan ring, which are often studied for their biological activity.

    Bromophenyl Compounds: These compounds contain the bromophenyl group and are used in various chemical and pharmaceutical applications.

Uniqueness

What sets (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17BrN2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17BrN2O4S/c20-14-3-1-13(2-4-14)12-22-18(23)16(27-19(22)24)11-15-5-6-17(26-15)21-7-9-25-10-8-21/h1-6,11H,7-10,12H2/b16-11-

InChI Key

JIPZCSRJMNZLKT-WJDWOHSUSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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